molecular formula C14H17NO4 B15053121 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol

4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol

Katalognummer: B15053121
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: FAWOUTBQMHJGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol typically involves the reaction of furan-2-ylmethanamine with a substituted aldehyde under specific conditions. One common method involves the use of diethyl phosphite as a reagent . The reaction is carried out in a round-bottom flask, and the conditions are optimized to achieve high yields.

Industrial Production Methods

Industrial production of furan derivatives often involves the use of microwave-assisted synthesis. This method allows for the efficient production of compounds under mild conditions, reducing reaction times and improving yields . The use of coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different furan derivatives with varying degrees of oxidation .

Wirkmechanismus

The mechanism of action of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its combination of a furan ring with other functional groups makes it a versatile compound in various scientific research applications .

Eigenschaften

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C14H17NO4/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11/h3-7,15-16H,8-9H2,1-2H3

InChI-Schlüssel

FAWOUTBQMHJGMK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.